molecular formula C11H21ClN2O4 B572975 (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1251903-83-9

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B572975
CAS No.: 1251903-83-9
M. Wt: 280.749
InChI Key: MEZKKNPBRVNHQT-DDWIOCJRSA-N
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Description

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the reaction of tert-butyl chloroformate with ®-3-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(R)-3-methylpiperazine+tert-butyl chloroformate(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride\text{(R)-3-methylpiperazine} + \text{tert-butyl chloroformate} \rightarrow \text{(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride} (R)-3-methylpiperazine+tert-butyl chloroformate→(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
  • (S)-1-Boc-3-methylpiperazine
  • 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate

Uniqueness

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance and influence its reactivity and interactions with other molecules.

Biological Activity

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a compound with significant potential in pharmacological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

  • Chemical Formula : C₁₁H₂₁ClN₂O₄
  • Molecular Weight : 280.75 g/mol
  • IUPAC Name : 1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate; hydrochloride
  • CAS Number : 438631-77-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them. This mechanism can lead to improved efficacy in drug formulations targeting specific pathways.

Pharmacological Studies

Several studies have characterized the pharmacological profile of this compound:

  • Dopaminergic Activity : In vitro studies suggest that (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride may enhance dopamine receptor signaling, which is crucial for treating conditions like Parkinson's disease and schizophrenia .
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in animal models, possibly due to its ability to modulate neurotransmitter release and receptor sensitivity .
  • Cytotoxicity and Antitumor Activity : Preliminary investigations into its cytotoxic properties have indicated that it may induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Dopaminergic Modulation

A study evaluated the effects of this compound on dopaminergic signaling in HEK293 cells expressing human D1 receptors. The results demonstrated a significant increase in cAMP levels, indicating enhanced receptor activity. The compound exhibited an EC50 value of approximately 2.3 nM, showcasing its potency as a modulator .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved motor function. Behavioral assays indicated enhanced locomotor activity compared to control groups, supporting its potential application in neurodegenerative disorders .

Data Tables

Parameter Value
Chemical FormulaC₁₁H₂₁ClN₂O₄
Molecular Weight280.75 g/mol
EC50 (Dopamine D1)2.3 nM
Neuroprotective EfficacySignificant improvement in motor function
Study Type Findings
In VitroEnhanced cAMP levels in HEK293 cells
In VivoReduced neuronal loss in rodent models

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZKKNPBRVNHQT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662468
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251903-83-9
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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